molecular formula C9H8NS2+ B11515694 2,3-Dihydro[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium

2,3-Dihydro[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium

Cat. No.: B11515694
M. Wt: 194.3 g/mol
InChI Key: YGRRLQCTHQDJAW-UHFFFAOYSA-N
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Description

2,3-Dihydro[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium is a heterocyclic compound that features a unique fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a borane-mediated reduction, where tris(pentafluorophenyl)borane acts as a strong Lewis acid . This method has been optimized to yield high purity products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions often involve the use of borane or other reducing agents.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, depending on the substituents present on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Borane complexes or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2,3-Dihydro[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium involves its interaction with specific molecular targets. For instance, as an acyl-ACP thioesterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of acyl-ACP to free fatty acids . This inhibition can disrupt essential metabolic pathways in target organisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium is unique due to its specific ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H8NS2+

Molecular Weight

194.3 g/mol

IUPAC Name

1,2-dihydro-[1,3]thiazolo[2,3-b][1,3]benzothiazol-9-ium

InChI

InChI=1S/C9H8NS2/c1-2-4-8-7(3-1)10-5-6-11-9(10)12-8/h1-4H,5-6H2/q+1

InChI Key

YGRRLQCTHQDJAW-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=[N+]1C3=CC=CC=C3S2

Origin of Product

United States

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